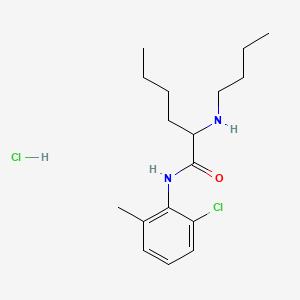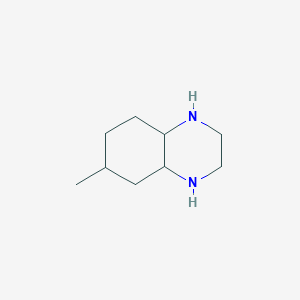
6-Methyldecahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2. It is a derivative of quinoxaline, characterized by a decahydro structure with a methyl group at the sixth position.
準備方法
The synthesis of 6-Methyldecahydroquinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of a rhodium catalyst on alumina powder under high hydrogen pressure (2000-5500 psi) and elevated temperatures (100-200°C). This method effectively reduces quinoxaline and its derivatives to the corresponding decahydro compounds .
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly and cost-effective .
化学反応の分析
6-Methyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
The major products formed from these reactions include various substituted quinoxalines and decahydroquinoxalines, which have diverse applications in medicinal chemistry and materials science .
科学的研究の応用
6-Methyldecahydroquinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, solar cells, and as a corrosion inhibitor in metals.
作用機序
The mechanism of action of 6-Methyldecahydroquinoxaline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival of pathogens. For instance, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
類似化合物との比較
6-Methyldecahydroquinoxaline is unique due to its specific decahydro structure and methyl substitution. Similar compounds include:
Decahydroquinoxaline: Lacks the methyl group at the sixth position.
2,3,5,7-Tetramethyldecahydroquinoxaline: Contains multiple methyl groups, leading to different chemical properties.
6-Methoxydecahydroquinoxaline: Has a methoxy group instead of a methyl group, affecting its reactivity and applications.
These compounds share structural similarities but differ in their chemical and biological properties, making each unique for specific applications.
特性
CAS番号 |
6639-84-5 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC名 |
6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C9H18N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h7-11H,2-6H2,1H3 |
InChIキー |
GMSZNXUWXJEGNT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C1)NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
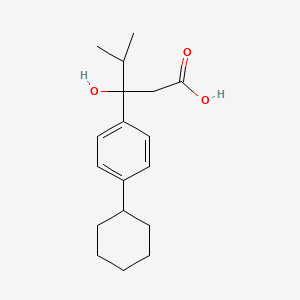
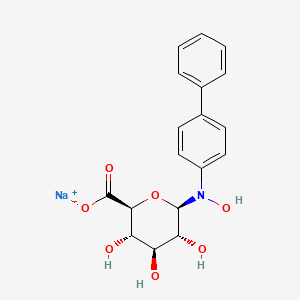
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
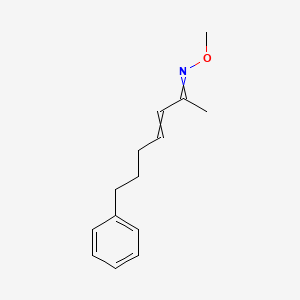
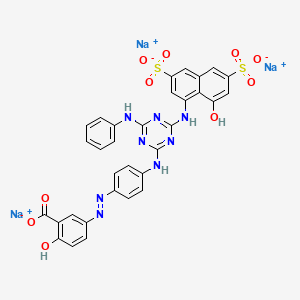
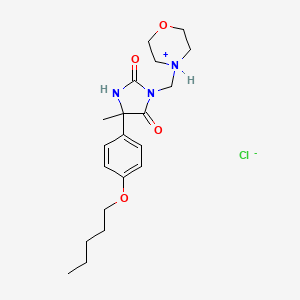
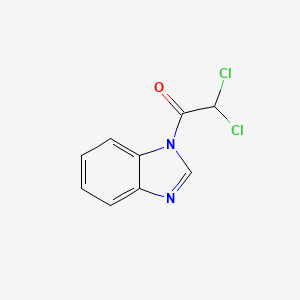

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
